molecular formula C8H7N3O6S B1177834 Jdri 7B CAS No. 149542-96-1

Jdri 7B

Cat. No.: B1177834
CAS No.: 149542-96-1
M. Wt: 273.23 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Jdri 7B (referred to as compound 7b in ) is a sulfonamide-based compound with demonstrated human neutrophil elastase (HNE) inhibitory activity . Key characteristics include:

  • Pharmacological Role: HNE inhibition, a therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and acute lung injury .
  • Synthesis Context: Likely derived from sulfonamide precursors, given its classification as a sulfonamide analog. describes similar compounds synthesized using sulfuryl chloride and methanol under reflux conditions, suggesting possible shared synthetic pathways .

Properties

IUPAC Name

(2E)-2-[(4-nitrophenyl)sulfonylhydrazinylidene]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O6S/c12-8(13)5-9-10-18(16,17)7-3-1-6(2-4-7)11(14)15/h1-5,10H,(H,12,13)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDBUVNDXWSDFM-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N/N=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149542-96-1
Record name Jdri 7B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149542961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

The synthesis of “Jdri 7B” involves the preparation of a cyclopropyl ring attached to a phenyl group with specific substituents. The synthetic route typically includes the following steps:

Industrial production methods for “this compound” would involve scaling up these synthetic steps, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

“Jdri 7B” undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various derivatives of “this compound” with modified functional groups .

Scientific Research Applications

“Jdri 7B” has several scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of cyclopropyl groups on the reactivity and stability of organic molecules.

    Biology: The compound is used to investigate the role of estrogen receptors in cellular processes and to study the mechanisms of hormone-dependent cancers.

    Medicine: “this compound” is explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer. Its ability to inhibit cancer cell proliferation makes it a promising candidate for drug development.

    Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of “Jdri 7B” involves its binding to estrogen receptors on the surface of breast cancer cells. By binding to these receptors, the compound blocks the effects of estrogen, which is necessary for the growth and proliferation of estrogen receptor-positive breast cancer cells. This leads to the inhibition of cancer cell growth and induces apoptosis (programmed cell death) in these cells .

The molecular targets of “this compound” include the estrogen receptor alpha and beta, and the pathways involved in its mechanism of action include the estrogen receptor signaling pathway and the apoptosis pathway .

Comparison with Similar Compounds

Table 1: Structural and Bioactivity Comparison

Compound Structural Features HNE Inhibition (vs. Sivelestat) Key Pharmacological Properties
This compound Likely sulfonamide-benzothiophene hybrid Moderate activity High GI absorption; BBB permeable
7-Bromobenzo[b]thiophene-2-carboxylic acid Brominated aromatic core Not reported CYP1A2 inhibitor; high toxicity risk
6-Methylbenzo[b]thiophene-2-carboxylic acid Methyl substitution at position 6 Not reported Lower polarity (TPSA: 65.54 Ų)
Sivelestat Non-peptide synthetic inhibitor Reference standard Clinically approved for ARDS treatment

Key Observations :

  • This compound’s sulfonamide group may balance polarity and target specificity.
  • Enzyme Inhibition : While Sivelestat remains the gold standard, this compound’s moderate HNE inhibition suggests room for optimization in potency or selectivity .

Critical Differences :

  • Byproduct Management : Sulfonamide synthesis (this compound) may generate acidic byproducts, necessitating neutralization steps absent in carboxylate syntheses .

Pharmacokinetic and Toxicity Profiles

Table 3: ADMET Properties

Compound GI Absorption BBB Penetration CYP Inhibition Toxicity Alerts
This compound High Yes Not reported None specified
7-Bromobenzo[b]thiophene-2-carboxylic acid High Yes CYP1A2 Hepatotoxicity
Sivelestat Moderate Limited None Renal impairment

Implications for Drug Development :

  • BBB Penetration : this compound’s BBB permeability (shared with brominated analogs) positions it as a candidate for neuroinflammatory disorders but requires rigorous neurotoxicity screening .
  • CYP Interactions : Unlike brominated analogs, this compound’s lack of CYP1A2 inhibition (based on available data) reduces risks of drug-drug interactions .

Q & A

Q. How can researchers address reproducibility crises in this compound studies?

  • Methodological Answer : Adopt the ARRIVE (Animal Research: Reporting of In Vivo Experiments) or CHEMR (Checklist for Experimental Methodology in Chemistry) guidelines. Share reagents via platforms like Addgene and validate findings through inter-laboratory studies. For critical assays, report negative controls and limit-of-detection values .

Tables for Reference

Table 1 : Key Experimental Parameters for this compound Synthesis

ParameterOptimal RangeCharacterization Technique
Temperature25–80°CDSC, TGA
Solvent Polarity0.5–1.2 (ET30 scale)UV-Vis Spectroscopy
Reaction Time2–24 hoursHPLC
Adapted from protocols in

Table 2 : Frameworks for Resolving Data Contradictions

FrameworkApplicationExample Use Case
TriangulationCross-validation of methodsNMR vs. XRD structural analysis
Bayesian InferenceUncertainty quantificationConflicting kinetic rate constants
Sensitivity AnalysisIdentifying variable impactDiscrepant DFT vs. experimental data
Derived from

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Jdri 7B
Reactant of Route 2
Reactant of Route 2
Jdri 7B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.